molecular formula C16H14N2O2 B2413702 3-methyl-N-(2-oxoindolin-5-yl)benzamide CAS No. 921865-60-3

3-methyl-N-(2-oxoindolin-5-yl)benzamide

Cat. No.: B2413702
CAS No.: 921865-60-3
M. Wt: 266.3
InChI Key: NDAZSTIIVJYUQO-UHFFFAOYSA-N
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Description

3-methyl-N-(2-oxoindolin-5-yl)benzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown cytotoxicity against various cancer cell lines and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

The safety and hazards associated with “3-methyl-N-(2-oxoindolin-5-yl)benzamide” are not specified in the sources I found .

Future Directions

Indole derivatives, which include “3-methyl-N-(2-oxoindolin-5-yl)benzamide”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 3-methyl-n-(2-oxoindolin-5-yl)benzamide, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-oxoindolin-5-yl)benzamide typically involves the reaction of 3-methylbenzoic acid with 2-oxoindoline-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and optimized reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically purified using column chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the benzamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the indole nitrogen or benzamide moiety.

Comparison with Similar Compounds

3-methyl-N-(2-oxoindolin-5-yl)benzamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities and applications.

    Indole-3-carbinol: Known for its anticancer properties and use in dietary supplements.

    Indomethacin: A nonsteroidal anti-inflammatory drug with a different mechanism of action.

Properties

IUPAC Name

3-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-3-2-4-11(7-10)16(20)17-13-5-6-14-12(8-13)9-15(19)18-14/h2-8H,9H2,1H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAZSTIIVJYUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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